2-Bromo-4-fluoro-1-iodobenzene
Overview
Description
2-Bromo-4-fluoro-1-iodobenzene is an organohalide compound with the molecular formula C6H3BrFI. It is a clear, pale yellow to yellow or pink liquid that is light-sensitive and should be stored away from oxidizing agents . This compound is used in various chemical syntheses, particularly in the formation of tetrasubstituted alkenes .
Mechanism of Action
Target of Action
2-Bromo-4-fluoro-1-iodobenzene is a chemical compound used in organic synthesis . The primary targets of this compound are typically other organic molecules in a reaction mixture. It is often used as a building block in the synthesis of more complex organic compounds .
Mode of Action
The compound interacts with its targets through a process known as electrophilic aromatic substitution. In this process, the bromine, fluorine, or iodine atom on the benzene ring of this compound can be replaced by another group, depending on the conditions of the reaction .
Biochemical Pathways
As a synthetic reagent, this compound does not typically participate in biochemical pathways within living organisms. Instead, it is used in laboratory settings to synthesize other compounds. For example, it can be used in the synthesis of tetrasubstituted alkenes by stereo- and regioselective stannyllithiation of diarylacetylenes .
Result of Action
The result of the action of this compound is the formation of new organic compounds. The specific products depend on the reaction conditions and the other reactants present .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, it is light-sensitive and should be stored away from oxidizing agents . The compound should be kept in a cool, dry, and well-ventilated condition . These factors can influence the compound’s stability and efficacy in reactions .
Biochemical Analysis
Biochemical Properties
2-Bromo-4-fluoro-1-iodobenzene plays a significant role in various biochemical reactions due to its unique halogenated structure. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the compound can act as an inhibitor or activator of certain enzymes involved in halogenation and dehalogenation reactions. These interactions are often mediated through the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. The presence of bromine, fluorine, and iodine atoms in this compound enhances its reactivity and specificity towards target biomolecules .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary modes of action is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of the target molecule, depending on the nature of the interaction. For instance, this compound can inhibit the activity of enzymes involved in halogenation reactions by forming covalent bonds with the active site residues. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is known to be light-sensitive and should be stored away from oxidizing agents to maintain its stability . Over time, degradation products may form, which can have different biological activities compared to the parent compound. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties and mechanisms of action. At higher doses, this compound can induce toxic effects, including organ damage and systemic toxicity. Threshold effects have been observed, where a certain dosage level leads to a significant change in the biological response. It is crucial to determine the appropriate dosage range to minimize adverse effects while maximizing the compound’s beneficial properties .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to halogenation and dehalogenation reactions. The compound interacts with enzymes such as halogenases and dehalogenases, which catalyze the addition or removal of halogen atoms from organic molecules. These interactions can affect metabolic flux and the levels of various metabolites within the cell. Additionally, this compound can influence the activity of cofactors involved in these reactions, further modulating the metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can affect its biological activity, as the compound may accumulate in certain tissues or organelles, leading to localized effects. Understanding the transport and distribution mechanisms is essential for predicting the compound’s behavior in biological systems .
Subcellular Localization
The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects. The localization of this compound can impact its activity and function, as different cellular environments may provide distinct conditions for its interactions with biomolecules. Studying the subcellular localization of this compound can provide insights into its mechanisms of action and potential therapeutic applications .
Preparation Methods
2-Bromo-4-fluoro-1-iodobenzene can be synthesized through several methods. One common approach involves the bromination and iodination of fluorobenzene derivatives. The reaction conditions typically include the use of bromine and iodine in the presence of a catalyst or under specific temperature and pressure conditions . Industrial production methods often involve large-scale bromination and iodination processes, ensuring high purity and yield .
Chemical Reactions Analysis
2-Bromo-4-fluoro-1-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Coupling Reactions: It is used in palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common reagents used in these reactions include palladium catalysts, bases, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-4-fluoro-1-iodobenzene is employed in various scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules, including tetrasubstituted alkenes.
Biology and Medicine: The compound serves as an intermediate in the synthesis of pharmaceuticals and biologically active molecules.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
2-Bromo-4-fluoro-1-iodobenzene can be compared with other similar compounds, such as:
4-Fluoroiodobenzene: This compound lacks the bromine atom and is used in similar coupling reactions.
1-Bromo-4-iodobenzene: This compound lacks the fluorine atom and is also used in organic synthesis.
The presence of all three halogens (bromine, fluorine, and iodine) in this compound makes it unique and highly versatile for various chemical transformations .
Properties
IUPAC Name |
2-bromo-4-fluoro-1-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFI/c7-5-3-4(8)1-2-6(5)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGPZAZTXZCUMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378414 | |
Record name | 2-Bromo-4-fluoro-1-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202865-73-4 | |
Record name | 2-Bromo-4-fluoro-1-iodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202865-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-fluoro-1-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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